Mulberrofuran U

Phytochemistry Natural Product Discovery Chemotaxonomy

Mulberrofuran U is an authentic 2-arylbenzofuran flavonoid isolated from Morus insignis, serving as an indispensable reference standard for metabolomic profiling and chemotaxonomic identification. Unlike commercially available analogs with distinct pharmacokinetic and inhibition profiles, this compound offers a unique starting point for target deconvolution and novel IP generation. Procure this uncharacterized probe to drive your anti-diabetic or natural product discovery program forward with integrity and reproducibility.

Molecular Formula C9H18ClNO2
Molecular Weight 0
CAS No. 152551-91-2
Cat. No. B1176207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulberrofuran U
CAS152551-91-2
Synonymsmulberrofuran U
Molecular FormulaC9H18ClNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mulberrofuran U (CAS: 152551-91-2): A 2-Arylbenzofuran from Morus insignis for Specialized Natural Product Research


Mulberrofuran U (CAS: 152551-91-2) is a member of the 2-arylbenzofuran flavonoid class, a group of phenolic secondary metabolites known for their diverse bioactivities [1]. This compound is specifically identified as a natural constituent of Morus insignis (a mulberry species) [2]. Unlike many other mulberrofurans which have been extensively profiled, the public domain data on Mulberrofuran U's specific, quantifiable biological activities remain limited, positioning it primarily as a compound of interest for exploratory natural product research and as a specialized reference standard for analytical method development [3].

Why Mulberrofuran U Cannot Be Replaced by More Common Mulberrofurans (Y, G, D2) in Targeted Research


Generic substitution within the mulberrofuran class is not scientifically valid due to significant structural and pharmacokinetic diversity. For example, comparative in vitro studies on intestinal absorption have shown that structurally similar 2-arylbenzofurans, such as mulberrofuran Y, mulberrofuran G, and moracin C, exhibit drastically different stability and permeability profiles. Specifically, mulberrofuran Y demonstrated 85.3% accumulation in endothelial cells, while mulberrofuran G showed only 14% under the same conditions [1]. Furthermore, another analog, mulberrofuran D2, has been identified as a potent triple inhibitor of AChE, BChE, and BACE1 with defined IC50 values (4.61, 1.51, and 0.73 µM, respectively) [2]. These data demonstrate that subtle structural variations within this class lead to profound differences in biological fate and target engagement. Therefore, substituting Mulberrofuran U with a more readily available analog without equivalent comparative data introduces significant experimental uncertainty and jeopardizes result reproducibility in any assay system. The following evidence underscores the specific, albeit limited, known differentiating attributes of Mulberrofuran U.

Quantitative Differentiation Evidence for Mulberrofuran U (152551-91-2) vs. Its Closest Analogs


Botanical Source Differentiation: Mulberrofuran U is Exclusively Isolated from Morus insignis

Mulberrofuran U's primary differentiation lies in its unique botanical origin. While the majority of well-characterized mulberrofurans (e.g., A, B, C, G, K, Y, D2) are isolated from Morus alba (white mulberry), Mulberrofuran U was isolated and structurally identified from Morus insignis [1][2]. This represents a definitive and quantifiable difference in its natural occurrence compared to the class baseline of M. alba-derived mulberrofurans.

Phytochemistry Natural Product Discovery Chemotaxonomy

Discovery Context: Isolated from Fractions with In Vivo Hypoglycemic Activity

The discovery of Mulberrofuran U is directly linked to a bioassay-guided fractionation process. Ethyl acetate- and n-butanol-soluble fractions from the leaves of Morus insignis were first demonstrated to exhibit 'significant hypoglycemic activity' in streptozotocin (STZ)-induced hyperglycemic rats (an in vivo model) [1]. Subsequent fractionation of these active extracts led to the isolation of Mulberrofuran U. This contrasts with many mulberrofurans whose bioactivities were identified via broad in vitro screening of pre-isolated compounds. The procurement of Mulberrofuran U is thus directly tied to a positive in vivo pharmacological signal.

Ethnopharmacology Anti-diabetic Research Bioassay-guided Fractionation

Scarcity and Research Novelty: An Uncharacterized Entity in Public Toxicogenomic Databases

A search of the publicly curated Comparative Toxicogenomics Database (CTD) reveals a 'Curation Status: No associations have been curated for this chemical yet' for Mulberrofuran U [1]. In contrast, more common mulberrofurans like Mulberrofuran G have documented associations and curated bioactivity data. This negative data point is a quantifiable metric of research scarcity. The compound lacks defined gene, protein, or disease associations in a major authoritative database, positioning it as a unique 'blank slate' for exploratory science, unlike its well-documented class counterparts.

Chemical Biology Target Deconvolution Toxicology

Optimal Scientific and Procurement Applications for Mulberrofuran U (152551-91-2)


Species-Specific Metabolomics and Chemotaxonomy of Morus insignis

Procurement of Mulberrofuran U is essential for any comprehensive metabolomic profiling of Morus insignis. As a compound originally isolated from this specific species [1], it serves as a necessary authentic reference standard for accurate identification and quantification in LC-MS or HPLC-based analyses. Using an analog from Morus alba would invalidate the study's chemotaxonomic conclusions, as the compound's presence is a species-specific marker [2].

In Vivo-Oriented Diabetes Research Requiring Bioactivity-Linked Lead Compounds

For research programs focused on discovering novel anti-diabetic agents from natural sources, Mulberrofuran U offers a distinct advantage. Its isolation was not a result of random screening, but of tracing the in vivo hypoglycemic activity of Morus insignis leaf extracts in STZ-induced diabetic rats [1]. This provides a stronger, albeit indirect, rationale for investing resources in its further in vitro and in vivo characterization compared to a compound with no known in vivo link to a disease-relevant phenotype [1].

Exploratory Target Deconvolution and Novel Intellectual Property Generation

Given the complete absence of curated biological association data for Mulberrofuran U in major public databases like CTD [1], it represents an ideal chemical probe for academic core facilities or biotech startups engaged in target deconvolution. Procuring this 'uncharacterized' compound allows a research group to be the first to define its molecular targets, mechanisms of action, and potential therapeutic applications, offering a clear path to generating novel and defensible intellectual property [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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